molecular formula C13H14O2 B3353261 1,4-Dimethoxy-2-methylnaphthalene CAS No. 53772-19-3

1,4-Dimethoxy-2-methylnaphthalene

Cat. No.: B3353261
CAS No.: 53772-19-3
M. Wt: 202.25 g/mol
InChI Key: HWLZAXLHFSPJDM-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-methylnaphthalene is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .


Synthesis Analysis

The compound has been used as a novel benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property has been utilized in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1, 4, and 2 positions with methoxy and methyl groups .


Chemical Reactions Analysis

The compound has been found to be an oxidatively labile protecting group . This means it can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property is particularly useful in the synthesis of polyunsaturated lipids .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C13H14O2, an average mass of 202.249 Da, and a monoisotopic mass of 202.099380 Da .

Scientific Research Applications

Synthesis and Redox-Active Applications

A study by Cotos et al. (2019) demonstrated the use of 1,4-dimethoxy-2-methylnaphthalene in the synthesis of redox-active 3-benzoylmenadiones. Utilizing Friedel-Crafts acylation and oxidative demethylation, this compound played a key role in creating derivatives with a wide range of redox potentials, significant in antimalarial drug development and bioactivation mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).

Synthetic Pathways

Chinea and Banerjee (2015) described the conversion of 2-acetyl-1-hydroxynaphthalene into 1,4-dimethoxy-2-naphthoxyacetic acid through a multi-step process, highlighting the chemical’s versatility in complex synthetic routes (Chinea & Banerjee, 2015).

Pyrolysis Studies

Leininger et al. (2006) investigated the thermal decomposition of 1-methylnaphthalene, a closely related compound to this compound, providing insights into pyrolysis mechanisms relevant to energy and fuels research (Leininger, Lorant, Minot, & Behar, 2006).

Nitration Mechanism Studies

Tanaka et al. (2000) explored the nitration mechanism of methylnaphthalenes, which may include this compound, to understand aromatic nitration processes. This research provides a foundational understanding of electrophilic and charge-transfer processes in organic chemistry (Tanaka et al., 2000).

Electrophores and Photoelectrical Properties

Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene, examining its structure and photoelectrical properties, which are relevantfor applications in dye-sensitized solar cells (DSSC). This research highlights the potential use of derivatives of this compound in renewable energy technologies (Gayathri, 2018).

Catalytic and Combustion Applications

  • Manganese(II) Naphthenate Catalysis : Yan et al. (2012) explored the catalytic properties of 2-methylnaphthalene oxidation, using manganese(II) naphthenate in hydrogen peroxide, which indicates the potential catalytic applications of this compound derivatives (Yan, Hong, Niu, Jiang, & Xiao, 2012).
  • Combustion of Polycyclic Aromatic Hydrocarbons (PAHs) : Marie-Rose et al. (2009) studied the catalytic combustion of 1-methylnaphthalene over zeolite catalysts. This study provides insight into the environmental impact and degradation pathways of similar compounds, including this compound (Marie-Rose, Belin, Mijoin, Fiani, Taralunga, Nicol, Chaucherie, & Magnoux, 2009).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly stated in the sources, it is known that the compound can be selectively removed under oxidative conditions . This suggests that it may participate in redox reactions.

Future Directions

The compound’s unique properties make it a valuable tool in the synthesis of polyunsaturated lipids . Its ability to be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups could be further explored in future research . Additionally, the compound’s potential applications in other areas of chemistry and biology could be investigated.

Properties

IUPAC Name

1,4-dimethoxy-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLZAXLHFSPJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453850
Record name Naphthalene, 1,4-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53772-19-3
Record name Naphthalene, 1,4-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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